Anacetrapib-d3
CAS No.: 1061715-90-9
Cat. No.: VC0123700
Molecular Formula: C30H25F10NO3
Molecular Weight: 640.536
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1061715-90-9 |
|---|---|
| Molecular Formula | C30H25F10NO3 |
| Molecular Weight | 640.536 |
| IUPAC Name | (4S,5R)-5-[3,5-bis(trifluoromethyl)phenyl]-3-[[2-[4-fluoro-5-propan-2-yl-2-(trideuteriomethoxy)phenyl]-5-(trifluoromethyl)phenyl]methyl]-4-methyl-1,3-oxazolidin-2-one |
| Standard InChI | InChI=1S/C30H25F10NO3/c1-14(2)22-11-23(25(43-4)12-24(22)31)21-6-5-18(28(32,33)34)9-17(21)13-41-15(3)26(44-27(41)42)16-7-19(29(35,36)37)10-20(8-16)30(38,39)40/h5-12,14-15,26H,13H2,1-4H3/t15-,26-/m0/s1/i4D3 |
| Standard InChI Key | MZZLGJHLQGUVPN-IVVQBUEBSA-N |
| SMILES | CC1C(OC(=O)N1CC2=C(C=CC(=C2)C(F)(F)F)C3=CC(=C(C=C3OC)F)C(C)C)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F |
Introduction
Chemical Structure and Properties
Anacetrapib-d3 (CAS 1061715-90-9) is a deuterium-labeled version of anacetrapib where three hydrogen atoms in the methoxy group have been replaced with deuterium (²H or D) atoms. Its complete chemical name is (4S,5R)-5-[3,5-bis(trifluoromethyl)phenyl]-3-[[2-[4-fluoro-5-propan-2-yl-2-(trideuteriomethoxy)phenyl]-5-(trifluoromethyl)phenyl]methyl]-4-methyl-1,3-oxazolidin-2-one .
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C₃₀H₂₅F₁₀NO₃ |
| Molecular Weight | 640.5 g/mol |
| CAS Number | 1061715-90-9 |
| PubChem CID | 59818335 |
| Synonyms | Anacetrapib-d3, (4S,5R)-5-[3,5-Bis(trifluoromethyl)phenyl]-3-({4'-fluoro-2'-[(²H₃)methyloxy]-5'-(propan-2-yl)-4-(trifluoromethyl)[1,1'-biphenyl]-2-yl}methyl)-4-methyl-1,3-oxazolidin-2-one |
The molecular structure features a complex arrangement including trifluoromethyl groups, a fluoro substituent, and the characteristic trideuteriomethoxy group that distinguishes it from standard anacetrapib .
Relationship to Anacetrapib
Anacetrapib-d3 is derived from anacetrapib (MK-0859), which was developed by Merck as a potent and selective inhibitor of cholesteryl ester transfer protein (CETP). Anacetrapib itself exhibits strong inhibition against CETP-mediated transfer of cholesteryl esters and triglycerides with IC₅₀ values of 16 nM and 29 nM respectively .
Comparative Properties
The deuteration of anacetrapib to form anacetrapib-d3 preserves the pharmacological properties of the parent compound while providing distinct advantages for analytical research. The strategic placement of deuterium atoms in the methoxy group creates a mass difference that can be detected using mass spectrometry without significantly altering the compound's biological behavior .
Synthesis and Purpose
Anacetrapib-d3 was specifically synthesized to support the development program of anacetrapib. According to published research, the synthesis of stable isotope labeled anacetrapib derivatives, including anacetrapib-d3, was conducted to support an absolute bioavailability study of the active pharmaceutical ingredient (API) .
Applications in Drug Development
Bioavailability Studies
Anacetrapib-d3 served a crucial role in absolute bioavailability studies for anacetrapib. The deuterated form was used as an internal standard to accurately measure drug concentrations in biological samples, leveraging the mass difference for selective detection .
Metabolite Analysis
The development of anacetrapib included comprehensive metabolism studies. Anacetrapib is primarily metabolized by CYP3A4 through O-demethylation, hydroxylation on the biphenyl moiety, and hydroxylation on the isopropyl side chain, resulting in three oxidative metabolites: M1, M2, and M3 . Anacetrapib-d3 was essential for analyzing these metabolic pathways, as it provided a stable isotope-labeled internal standard for quantification of the parent compound and its metabolites in complex biological matrices .
Pharmacokinetic Applications
CETP Metabolism Studies
Anacetrapib-d3 played a significant role in studies examining CETP metabolism. Researchers utilized deuterium-labeled compounds to measure CETP turnover rates. In a clinical study, D3-leucine was administered to determine the fractional clearance and production rates of CETP before and after anacetrapib treatment .
The results showed that anacetrapib treatment was associated with a 129% increase in CETP plasma levels and an 18% decrease in CETP activity. This increase in CETP mass was associated with a significant reduction in the fractional clearance of CETP from plasma (0.48 vs. 0.23 pools/day), while there were no significant changes in the production rate .
Value in Tracking Drug Distribution
Parent compound anacetrapib demonstrates unique pharmacokinetic properties, including accumulation in adipose tissue. The compound shows a long terminal half-life, with plasma levels 8 weeks after the last treatment dose being 18–26% of plasma levels observed during treatment, suggesting a half-life of 3–4 weeks . Deuterated analogs like anacetrapib-d3 were valuable tools for tracking these distribution patterns accurately .
Analytical Methodology
LC-MS Analysis
Liquid chromatography-mass spectrometry (LC-MS) techniques are particularly effective for analyzing deuterated compounds like anacetrapib-d3. The mass difference between the deuterated and non-deuterated compounds allows for selective detection even in complex biological matrices. Researchers developed novel methods using stable isotopes and LC-MS analysis to study the effects of anacetrapib on CETP turnover .
Quantification Benefits
The incorporation of three deuterium atoms in anacetrapib-d3 creates a mass shift of +3 atomic mass units compared to anacetrapib. This mass difference is sufficient for reliable differentiation in mass spectrometry without causing significant chromatographic separation, making it an ideal internal standard for quantitative analysis .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume